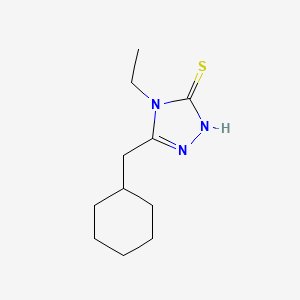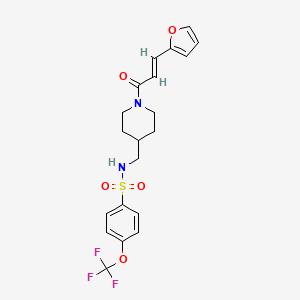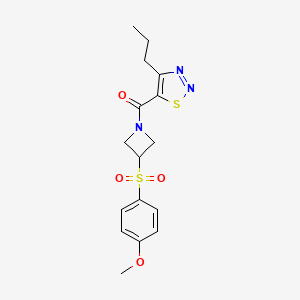
(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular formula of the compound is C16H19N3O4S2 and its molecular weight is 381.47. The structures of related compounds display intramolecular C—H O bonding between the 3,4,5-trimethoxyphenyl ring and the lactam ketone .Scientific Research Applications
Synthetic Methodology and Chemical Properties
Research on azetidinones and thiadiazoles, which share structural features with the mentioned compound, highlights advanced synthetic routes and chemical transformations aimed at producing novel molecules with enhanced biological activities. For instance, the synthesis of substituted azetidinones derived from dimers of certain pharmacologically active molecules illustrates the interest in azetidinone scaffolds for their potential in medicinal chemistry (Y. Jagannadham et al., 2019). This work underscores the versatility of azetidinones in synthesizing heterocyclic compounds with potential biological and pharmacological potencies.
Biological Activity and Potential Therapeutic Uses
Compounds featuring azetidinone and thiadiazole cores have been evaluated for a variety of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. For example, novel derivatives exhibiting significant activity against gram-negative bacteria have been developed, showcasing the therapeutic potential of these compounds in addressing bacterial resistance (S. Kishimoto et al., 1984). Another study focused on the synthesis of bromophenol derivatives as carbonic anhydrase inhibitors, suggesting applications in managing conditions associated with altered pH regulation or enzyme activity (Yusuf Akbaba et al., 2013).
Advanced Applications in Drug Discovery
The exploration of azetidinones and related structures extends into the development of novel drug candidates for diseases like Parkinson's. For instance, the synthesis of PET agents for imaging LRRK2 enzyme in Parkinson's disease highlights the application of complex organic synthesis in creating diagnostic tools (Min Wang et al., 2017). These efforts reflect the broader application of such compounds in neuroscience research and drug development.
properties
IUPAC Name |
[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-(4-propylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S2/c1-3-4-14-15(24-18-17-14)16(20)19-9-13(10-19)25(21,22)12-7-5-11(23-2)6-8-12/h5-8,13H,3-4,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYSMROSWGEQFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

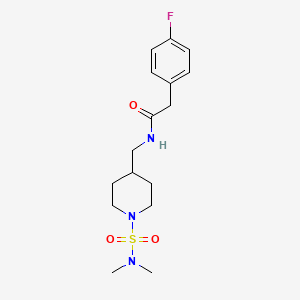
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2416828.png)
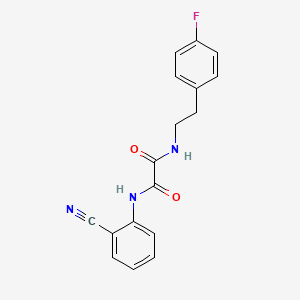
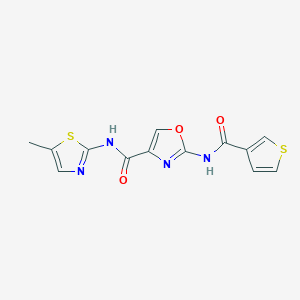
![1-(4-fluorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2416832.png)
![Methyl 4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzoate](/img/structure/B2416833.png)
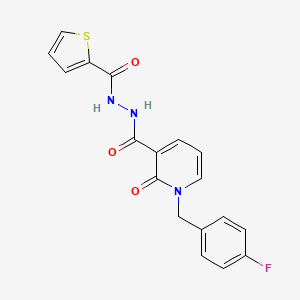
![3-(4-fluorophenyl)-2-((2-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2416835.png)

![N-(3,5-dimethylphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2416838.png)
![N-(3,4-dimethylphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2416839.png)
